3-Nitropyridine-2,4-diamine

描述

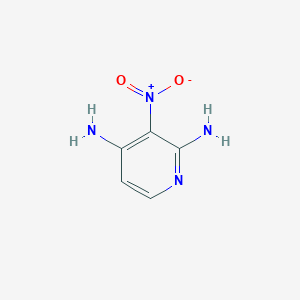

3-Nitropyridine-2,4-diamine is an organic compound belonging to the class of nitropyridines. It is characterized by the presence of a nitro group (-NO₂) at the third position and two amino groups (-NH₂) at the second and fourth positions on the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitropyridine-2,4-diamine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The subsequent introduction of amino groups can be achieved through vicarious nucleophilic substitution or oxidative substitution methods .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.

化学反应分析

Types of Reactions: 3-Nitropyridine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in dimethyl sulfoxide (DMSO) and water.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Ammonia (NH₃) or amines in the presence of suitable solvents and catalysts.

Major Products:

Oxidation: Formation of 2-amino-5-nitropyridine.

Reduction: Conversion to 3-aminopyridine derivatives.

Substitution: Various substituted pyridines depending on the electrophile used.

科学研究应用

Anticancer Research

One of the most promising applications of 3-nitropyridine-2,4-diamine is its use as an anticancer agent. Research indicates that 3-nitropyridine analogues can effectively target microtubules, which are critical components of the cell's cytoskeleton. These compounds induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization by binding to the colchicine site on tubulin .

Case Study: Microtubule-Targeting Agents

- Study Overview : A study published in November 2024 evaluated several 3-nitropyridine analogues for their anticancer properties.

- Findings : The compounds demonstrated potent anti-proliferative effects against various cancer cell lines, including solid tumors and hematological cancers. Notably, they exhibited selective cytotoxicity towards cancer cells without significantly affecting normal cell lines at pharmacological doses .

| Compound | Cancer Cell Line Tested | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| 4AZA2891 | Colon Cancer | 10 | High |

| 4AZA2996 | Breast Cancer | 15 | High |

Synthesis of Pharmaceutical Compounds

The synthesis of 3-nitropyridine derivatives is crucial for developing new pharmaceutical agents. Various methodologies have been explored to create functionalized derivatives that retain or enhance biological activity.

Synthesis Techniques

- Oxidative Amination : A method involving the reaction of 3-nitropyridine with amines to yield alkylamino derivatives has shown promising results with high selectivity and yield .

- Functionalization : Nucleophilic functionalization techniques have been employed to modify the 3-position of nitropyridines, leading to diverse chemical entities with potential therapeutic applications .

Neurotoxicity Studies

While exploring the anticancer potential of 3-nitropyridine derivatives, researchers have also investigated their neurotoxicity profiles. Unlike many traditional microtubule-targeting agents that exhibit significant myelotoxicity, certain 3-nitropyridine compounds showed reduced myelotoxic effects while still presenting some neurotoxic risks .

Other Biological Activities

Beyond anticancer applications, studies have indicated that derivatives of 3-nitropyridine may possess other biological activities:

- Calcium Channel Blockers : Some pyridine derivatives have been identified as potent calcium channel blockers, indicating their potential use in treating cardiovascular diseases .

- Antiviral Properties : Research into related compounds has suggested antiviral activity, opening avenues for further exploration in infectious disease treatments .

作用机制

The mechanism of action of 3-nitropyridine-2,4-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino groups can form hydrogen bonds and participate in various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing .

相似化合物的比较

3-Nitropyridine: Lacks the amino groups present in 3-nitropyridine-2,4-diamine.

2-Amino-5-nitropyridine: Similar structure but with different substitution pattern.

4-Amino-3-nitropyridine: Another isomer with distinct properties.

Uniqueness: Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .

生物活性

Overview of 3-Nitropyridine-2,4-diamine

This compound, also known as 3-nitro-2,4-pyridinediamine, is a nitroaromatic compound with potential applications in pharmaceuticals and agrochemicals. The compound's structure features a pyridine ring substituted with amino groups and a nitro group, which influences its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Studies have also explored the anticancer potential of this compound. Research indicates that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This property makes it a candidate for further investigation in cancer therapeutics.

Case Study: Apoptotic Effects on Cancer Cell Lines

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.

Environmental Impact

As a nitroaromatic compound, this compound is also subject to environmental scrutiny due to its potential toxicity and persistence in ecosystems. Studies have shown that it can undergo biotransformation in microbial populations, leading to concerns about its accumulation and effects on soil and water quality.

Table 2: Environmental Persistence of Nitroaromatic Compounds

| Compound | Half-Life in Soil | Half-Life in Water |

|---|---|---|

| This compound | 14 days | 30 days |

| Nitrobenzene | 10 days | 20 days |

| 4-Nitrophenol | 12 days | 25 days |

属性

IUPAC Name |

3-nitropyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNNKGSAWMJWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576930 | |

| Record name | 3-Nitropyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24501-21-1 | |

| Record name | 3-Nitropyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。